molecular formula C7H5F4NO B1408449 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol CAS No. 1227580-29-1

2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1408449
CAS No.: 1227580-29-1
M. Wt: 195.11 g/mol
InChI Key: LMNOUDMZPPMSTP-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol is an organic compound characterized by the presence of fluorine atoms and a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms significantly influences its reactivity and stability, making it a subject of interest in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and iron(III) chloride as a catalyst. The reaction is carried out at elevated temperatures, around 170°C, and monitored using gas chromatography to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced monitoring techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce ketones, aldehydes, alcohols, or amines.

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine:

    2,6-Difluoropyridine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

Uniqueness: 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNOUDMZPPMSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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